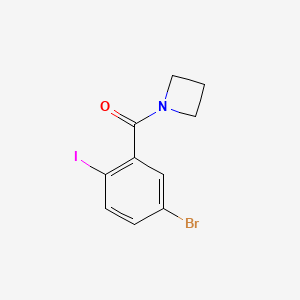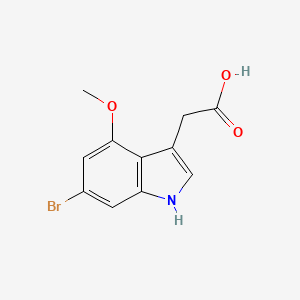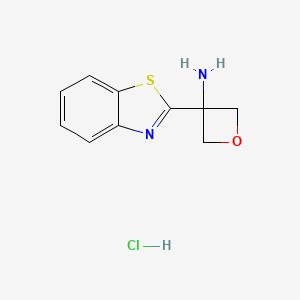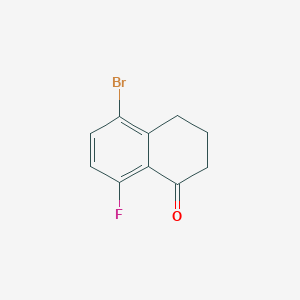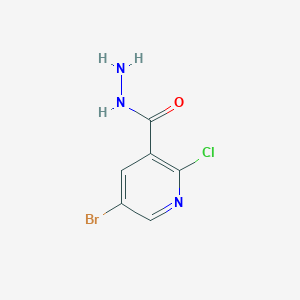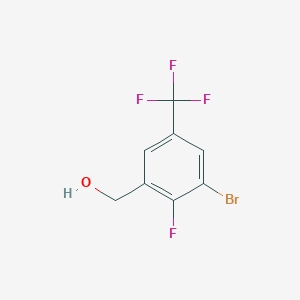
3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol
Overview
Description
“3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol” is a chemical compound with the IUPAC name (3-bromo-2-fluoro-5-(trifluoromethyl)phenyl)methanol . It has a molecular weight of 273.02 .
Synthesis Analysis
The synthesis of such compounds often involves nucleophilic trifluoromethoxylation of alkyl halides . This process involves the use of a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions . The reagent is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .
Molecular Structure Analysis
The molecular structure of “3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol” can be represented by the InChI code 1S/C8H5BrF4O/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2,14H,3H2 . This indicates the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzyl alcohol backbone .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol” include a molecular weight of 273.02 .
Scientific Research Applications
Agrochemical and Pharmaceutical Industries
Summary of the Application
Trifluoromethylpyridines (TFMP), which can be synthesized using “3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol”, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries .
Methods of Application or Experimental Procedures
The synthesis of TFMP derivatives involves various methods. One of the derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), is used as a chemical intermediate for the synthesis of several crop-protection products .
Results or Outcomes
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Trifluoromethylpyridines
Summary of the Application
“3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol” can be used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients .
Results or Outcomes
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Synthesis of FDA-Approved Drugs
Summary of the Application
Trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs can be synthesized using "3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol" .
Methods of Application or Experimental Procedures
The synthesis of TFM-group-containing drugs involves various methods. The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
Results or Outcomes
These drugs have been found to exhibit numerous pharmacological activities. The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
Synthesis of Trifluoromethoxy Group
Summary of the Application
The trifluoromethoxy group is becoming more and more important in both agrochemical research and pharmaceutical chemistry . “3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol” can be used in the synthesis of compounds containing this group .
Methods of Application or Experimental Procedures
The synthesis of trifluoromethoxy group-containing compounds involves various methods . The trifluoromethyl group confers increased stability and lipophilicity in addition to its high electronegativity .
Results or Outcomes
The trifluoromethoxy group exhibits bizarre behaviors, hence, several applications are witnessed in medicines, electronics, agrochemicals, and catalysis .
Synthesis of Refomatsky Reagent
Summary of the Application
“3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol” can be used in the synthesis of a Refomatsky reagent .
Methods of Application or Experimental Procedures
The synthesis of Refomatsky reagent involves a palladium-catalyzed α-arylation .
Results or Outcomes
The Refomatsky reagent is used in various chemical reactions .
properties
IUPAC Name |
[3-bromo-2-fluoro-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2,14H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVAVELEYDTMRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)F)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



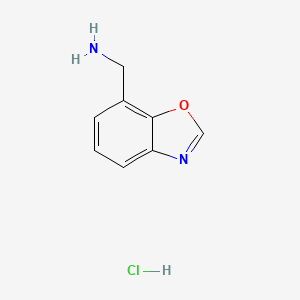
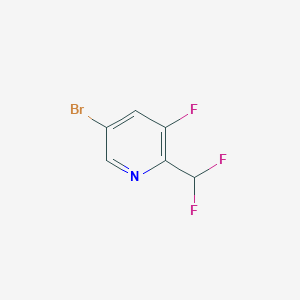
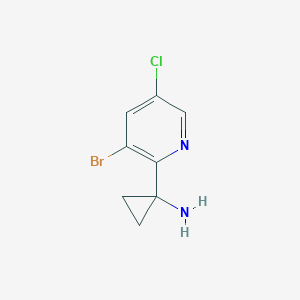
![(4aR,7aS)-1-[(4-methyl-1H-imidazol-5-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383885.png)
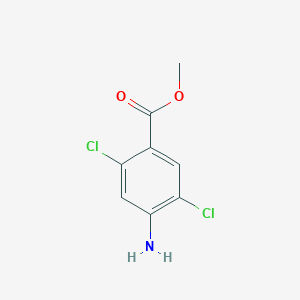
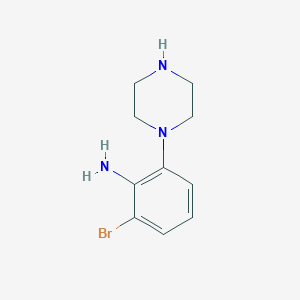
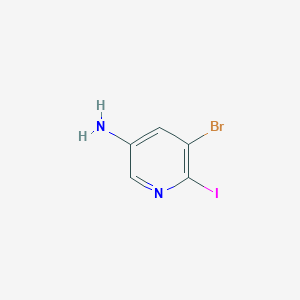
![1-[(4-Bromo-3-fluorophenyl)methyl]azetidine](/img/structure/B1383893.png)
![4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1383894.png)
